molecular formula C17H21N3O B2364925 (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-37-2

(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2364925
CAS RN: 2034264-37-2
M. Wt: 283.375
InChI Key: BTKSGVLQQPLZEL-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as pyrazolopyrazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and the pyrazine ring is a six-membered aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, along with the tert-butyl and phenyl groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. The pyrazole and pyrazine rings might undergo reactions typical of aromatic compounds, while the tert-butyl and phenyl groups might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general properties of pyrazolopyrazines include a high degree of aromaticity and stability, and the ability to participate in pi-pi stacking interactions .

Scientific Research Applications

Organic Synthesis and Material Science Applications

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was synthesized through an oxidative functionalization reaction of an aldehyde with pyrazole, utilizing a substoichiometric quantity of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate as the oxidant. This process highlights a clean, green approach to synthesizing acyl pyrazole derivatives, which could have implications in material science for developing new materials with specific properties (Doherty et al., 2022).

Antimicrobial and Anti-inflammatory Applications

A series of pyrazoline derivatives synthesized from chalcones and isoniazid showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This demonstrates the potential of pyrazole derivatives in pharmaceutical research, especially for developing new antimicrobial agents (Kumar et al., 2012).

Another study on pyrazole derivatives of gallic acid revealed that these compounds exhibit good anti-inflammatory activity, as assessed by the carrageenan-induced paw edema test. This finding underscores the relevance of pyrazole derivatives in developing new anti-inflammatory drugs (Arunkumar et al., 2009).

Antiviral and Antitumoral Activity

A novel series of pyrazolo[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and showed promising in vitro anticoronavirus and antitumoral activity. This study highlights the potential for pyrazole derivatives in antiviral and cancer therapy, with specific compounds demonstrating inhibition of tubulin polymerization (Jilloju et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other fields .

properties

IUPAC Name

(4-tert-butylphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-17(2,3)14-6-4-13(5-7-14)16(21)19-10-11-20-15(12-19)8-9-18-20/h4-9H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKSGVLQQPLZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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